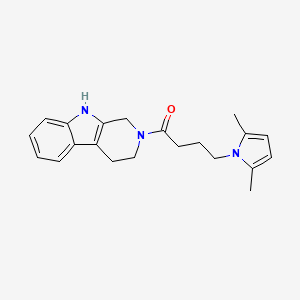
4-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“DMT” , is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Méthodes De Préparation
Synthetic Routes:
Indole Synthesis: DMT can be synthesized via the Fischer indole synthesis. In this method, an indole ring is formed by reacting tryptamine (2-(3-indolyl)ethylamine) with an aldehyde or ketone, followed by reduction of the resulting imine.
Carboline Synthesis: The tetrahydro-β-carboline moiety is synthesized separately using Pictet–Spengler condensation or other methods.
Combination: The indole and carboline fragments are then coupled to form DMT.
Industrial Production:
Industrial production of DMT is limited due to its controlled status. it can be synthesized in research laboratories for scientific purposes.
Analyse Des Réactions Chimiques
DMT undergoes several reactions:
Oxidation: DMT can be oxidized to form N-oxide derivatives.
Reduction: Reduction of DMT yields 4-hydroxy-DMT (psilocin), a potent hallucinogen.
Substitution: DMT can undergo N-alkylation or N-acylation reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acylation) are used.
Major Products: Psilocin (4-hydroxy-DMT) is a significant product.
Applications De Recherche Scientifique
DMT has diverse applications:
Psychedelic Research: DMT is a naturally occurring psychedelic compound found in various plants and used in shamanic rituals.
Neurotransmitter Modulation: It interacts with serotonin receptors (especially 5-HT2A), affecting consciousness and perception.
Neuroprotection: Some studies suggest DMT may have neuroprotective effects.
Endogenous DMT: Its presence in the human body raises intriguing questions about its physiological role.
Mécanisme D'action
Serotonergic Pathway: DMT’s primary mechanism involves binding to serotonin receptors, leading to altered perception and mystical experiences.
Activation of Consciousness: DMT’s rapid onset and intense effects are linked to its affinity for 5-HT2A receptors.
Comparaison Avec Des Composés Similaires
Psilocybin: Similar to DMT, psilocybin (from magic mushrooms) also produces hallucinogenic effects.
LSD: DMT shares structural similarities with lysergic acid diethylamide (LSD), but their mechanisms differ.
: Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. : Strassman, R. J. (2001). DMT: The Spirit Molecule. Park Street Press. : Barker, S. A., McIlhenny, E. H., & Strassman, R. (2012). A critical review of reports of endogenous psychedelic N, N-dimethyltryptamines in humans: 1955–2010. Drug Testing and Analysis, 4(7-8), 617-635.
Propriétés
Formule moléculaire |
C21H25N3O |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-(2,5-dimethylpyrrol-1-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C21H25N3O/c1-15-9-10-16(2)24(15)12-5-8-21(25)23-13-11-18-17-6-3-4-7-19(17)22-20(18)14-23/h3-4,6-7,9-10,22H,5,8,11-14H2,1-2H3 |
Clé InChI |
CFHZFCBATVBCJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028119.png)
![N-((1E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylene)-2-(2-thienyl)acetamide](/img/structure/B11028120.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028126.png)
![Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11028135.png)
![(E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine](/img/structure/B11028137.png)
![Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11028144.png)
![Tetramethyl 9'-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thi](/img/structure/B11028145.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028146.png)
![4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B11028151.png)
![2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile](/img/structure/B11028160.png)
![2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028169.png)
![4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028183.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide](/img/structure/B11028195.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine](/img/structure/B11028204.png)
